Jasmolactone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst . The cyclization of this molecule results in the formation of a δ-lactone.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often employing green chemistry principles to reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Jasmolactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or carboxylated compounds .

Applications De Recherche Scientifique

Chemistry

Model Compound in Lactone Synthesis

Jasmolactone is frequently utilized as a model compound in studies focusing on lactone synthesis and reactivity. It serves as a precursor for synthesizing more complex molecules, aiding researchers in understanding the mechanisms of lactone formation and reactivity patterns.

Synthesis of Natural Products

The compound is also pivotal in synthesizing other natural products, such as methyl dehydrojasmonate, through various chemical reactions. Its role as a starting material highlights its importance in organic synthesis and the development of new chemical entities .

| Application | Description |

|---|---|

| Lactone Synthesis | Used as a model compound for studying lactone reactivity |

| Precursor for Natural Products | Serves as a starting material for synthesizing other compounds |

Biology

Plant-Insect Interaction Studies

this compound's floral scent makes it valuable in research concerning plant-insect interactions. It is studied for its role in pollination biology, where it may influence the behavior of pollinators through olfactory cues .

Microbial Biogeneration

Recent studies have explored the microbial biogeneration of this compound, investigating sustainable production methods. This approach emphasizes the compound's potential in biotechnological applications and environmental sustainability .

Medicine

Therapeutic Properties

Research into this compound's therapeutic effects has revealed potential anti-inflammatory and antimicrobial properties. These findings suggest its use in developing natural remedies and supplements aimed at treating various health conditions .

Fragrance-Based Therapies

The compound is being investigated for its application in fragrance-based therapies, leveraging its aromatic properties to promote well-being and relaxation. This aspect of this compound's application aligns with growing interests in aromatherapy and holistic health practices .

Industry

Fragrance Industry

this compound is widely used in the fragrance industry due to its pleasant floral aroma. It enhances the appeal of perfumes and scented products, making it a key ingredient among fragrance formulators .

Flavoring Agents

In addition to fragrances, this compound is employed as a flavoring agent in food and beverage applications. Its ability to mimic fruity notes makes it valuable for developing flavor profiles that appeal to consumers .

| Industry Application | Description |

|---|---|

| Fragrance Development | Key ingredient in perfumes and cosmetics |

| Flavoring Agents | Used to impart natural fruity flavors |

Case Study 1: this compound in Perfume Formulation

A study conducted by fragrance chemists demonstrated that incorporating this compound into perfume formulations enhanced the overall scent profile, particularly in floral compositions. The results indicated that even at low concentrations (0.1-1%), this compound significantly contributed to the fragrance's complexity and longevity .

Case Study 2: Therapeutic Applications

In a clinical trial examining the anti-inflammatory effects of this compound, participants who used topical formulations containing the compound reported reduced inflammation and pain relief compared to a placebo group. This study underscores this compound's potential as an active ingredient in therapeutic products aimed at managing inflammatory conditions .

Mécanisme D'action

The mechanism by which Jasmolactone exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic floral scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its potential biological activities may involve interactions with cellular enzymes and receptors, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

Gamma-Jasmolactone: Similar in structure but has a more fatty smell, close to peanut.

Methyl Laitone: A constitutional isomer with a coconut-like smell and a lactonic body.

Jasminlactone: More floral and less fruity compared to Jasmolactone.

Uniqueness: this compound stands out due to its unique combination of floral and fruity notes, making it highly valued in perfumery. Its ability to complement jasmine notes and its effectiveness at low concentrations further highlight its distinctiveness .

Activité Biologique

Jasmolactone (JA), a lipid-derived plant hormone first isolated from Jasminum officinale in 1967, plays a significant role in various physiological processes in plants. This article explores its biological activities, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Biosynthesis

This compound features a unique bicyclic structure composed of a cyclopentenone ring fused to a γ-lactone ring. The presence of an α,β-unsaturated carbonyl group is crucial for its biological activity. The compound is synthesized from jasmonic acid through the action of the enzyme allene oxide cyclase (AOC) .

The biosynthesis can be summarized as follows:

Biological Functions

1. Plant Defense Mechanism

This compound is integral to plant defense against herbivores and pathogens. It activates the expression of defense-related genes and promotes the production of secondary metabolites that deter herbivory .

2. Growth Regulation

The compound influences various growth processes, including seed germination, root growth, and flower development. Its signaling pathways are crucial for adapting to environmental stresses .

3. Interaction with Other Compounds

Research indicates that this compound interacts with other volatile organic compounds (VOCs), enhancing aroma profiles in fruits like peaches . This interaction suggests its role in plant communication and signaling.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound extracted from Jasminum officinale against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 12 |

Study 2: Cytotoxic Effects

Another study evaluated the cytotoxicity of this compound on cancer cell lines. The extract showed promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and 5637 (bladder cancer) cell lines, with IC50 values indicating substantial efficacy .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 9.3 |

| 5637 | 13.09 |

This compound operates through multiple mechanisms:

- Gene Expression Modulation : It regulates genes involved in stress responses and defense mechanisms.

- Signal Transduction : It activates signaling pathways that mediate plant responses to biotic and abiotic stressors.

- Metabolite Production : Enhances the synthesis of secondary metabolites that contribute to flavor and aroma in plants .

Applications in Agriculture and Industry

Given its biological activities, this compound has potential applications:

- Natural Pesticide : Its antimicrobial properties can be harnessed for developing eco-friendly pesticides.

- Flavoring Agent : Used in food and fragrance industries due to its pleasant aroma profile.

- Pharmaceuticals : Potential development as an anticancer agent based on cytotoxicity studies.

Propriétés

Numéro CAS |

32764-98-0 |

|---|---|

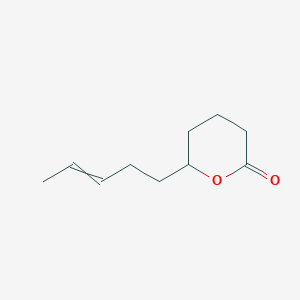

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

6-pent-3-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |

Clé InChI |

NBCMACYORPIYNY-UHFFFAOYSA-N |

SMILES |

CC=CCCC1CCCC(=O)O1 |

SMILES canonique |

CC=CCCC1CCCC(=O)O1 |

Densité |

0.975-1.007 (20°) |

Key on ui other cas no. |

32764-98-0 |

Description physique |

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma |

Solubilité |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is γ-jasmolactone and where is it found?

A1: γ-Jasmolactone is a natural fragrance compound, primarily known as a constituent of jasmine flower essential oil. It contributes to the characteristic floral and fruity scent of jasmine. [, ]

Q2: What are some of the main applications of γ-jasmolactone?

A2: γ-Jasmolactone is primarily used in the perfume industry due to its pleasant scent. It's also used as a flavoring agent in food and beverages. [, ]

Q3: Can you describe a general method for synthesizing γ-jasmolactone?

A3: One common synthetic route utilizes readily available starting materials like succinic anhydride or glutaric anhydride. The synthesis involves reacting these anhydrides with (Z)-3-hexenylmagnesium bromide to obtain (Z)-4-oxo-7-decenoic acid. Subsequent reduction with sodium borohydride and cyclization yields γ-jasmolactone. []

Q4: Are there alternative synthetic pathways to γ-jasmolactone?

A4: Yes, numerous alternative methods exist. Some utilize different starting materials, such as methyl 3-formylpropionate [], 3-cyanopropionaldehyde dimethyl acetal [], or (Z)-7-nitro-3-heptene []. Others utilize unique reactions, like the Michael addition of nitroalkanes with methyl acrylate followed by electrochemical oxidative Nef reactions [].

Q5: Can γ-jasmolactone be synthesized in an enantioselective manner?

A5: Yes, enantioselective syntheses of (R)-(+)-γ-jasmolactone have been reported, starting from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester. The key step involves an inversion of configuration of the stereogenic center. [, ]

Q6: How can racemic γ-jasmolactone be resolved into its enantiomers?

A6: Packed column supercritical fluid chromatography (pSFC) has been successfully employed for the resolution of racemic γ-jasmolactone. Chiral stationary phases like Chiralcel OD-H, along with specific modifiers and optimized conditions, have shown high efficiency in separating the enantiomers. []

Q7: Has lipase-catalyzed resolution been explored for obtaining enantiopure γ-jasmolactone?

A7: Yes, a combination of lipase-catalyzed resolution and the Mitsunobu reaction has been successfully used to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields and optical purities. []

Q8: Can γ-jasmolactone be used as a starting material for synthesizing other natural products?

A8: Yes, γ-jasmolactone serves as a precursor in the synthesis of methyl dehydrojasmonate, another natural product found in plants. This transformation typically involves a sulfenylation-sulfoxide pyrolysis reaction. []

Q9: Have any novel secoiridoid lactones related to γ-jasmolactone been discovered?

A9: Yes, four new secoiridoid lactones, named jasmolactones A, B, C, and D, have been isolated from Jasminum multiflorum. These compounds feature a novel bicyclic 2-oxo-oxepano[4,5-c]pyran ring system. []

Q10: Have any biological activities been reported for these novel jasmolactones?

A10: Yes, pharmacological studies have shown that jasmolactones B and D exhibit coronary vasodilating and cardiotropic activities. []

Q11: Has microbial biogeneration of γ-jasmolactone been explored?

A11: Research has investigated the microbial biogeneration of (R)-γ-jasmolactone, exploring its potential for sustainable and scalable production. []

Q12: Are there any known alternatives or substitutes for γ-jasmolactone in its various applications?

A12: While specific alternatives are dependent on the intended application, several other compounds possess similar aroma profiles to γ-jasmolactone and may serve as substitutes in perfumery or flavoring. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.